molecular formula C13H11N3S2 B5797667 5-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine

5-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine

Cat. No. B5797667
M. Wt: 273.4 g/mol
InChI Key: LBFZDXJHGLLUAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of 5-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. It has been shown to inhibit the activity of the enzyme phosphodiesterase, which is involved in the regulation of cellular signaling pathways. It has also been found to interact with certain ion channels and receptors in the brain, which may contribute to its effects on neurological function.
Biochemical and Physiological Effects:
5-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various diseases. It has also been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine in lab experiments is its wide range of effects, which makes it a versatile tool for researchers. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are many potential future directions for research involving 5-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine. For example, this compound could be further investigated for its potential use in the treatment of neurodegenerative diseases. It could also be studied for its potential use as an antiviral or antibacterial agent. Additionally, further research could be done to better understand the mechanism of action of this compound, which could lead to the development of more effective treatments for various diseases.

Synthesis Methods

The synthesis of 5-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine involves the reaction of 2-amino-5-methylpyridine with 2-bromo-4-(2-thienyl)-1,3-thiazole, followed by the addition of potassium carbonate and heating at reflux temperature for several hours. The product is then purified through column chromatography to yield the final compound.

Scientific Research Applications

5-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine has been widely used in scientific research due to its potential applications in various fields. For example, this compound has been used in studies of cancer, inflammation, and neurodegenerative diseases. It has also been investigated for its potential use as an antiviral and antibacterial agent.

properties

IUPAC Name

N-(5-methylpyridin-2-yl)-4-thiophen-2-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S2/c1-9-4-5-12(14-7-9)16-13-15-10(8-18-13)11-3-2-6-17-11/h2-8H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFZDXJHGLLUAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794420
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine

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